7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
“7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H11BrN2O2 . It has a molecular weight of 283.12 . The IUPAC name for this compound is 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzodiazole ring substituted with bromine, ethyl, and methyl groups . The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-14-6(2)13-9-5-7(11(15)16)4-8(12)10(9)14/h4-5H,3H2,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . The compound has a complexity of 287 and a topological polar surface area of 55.1Ų . The compound is canonicalized .Scientific Research Applications
1. Synthesis of Antagonists and Anticancer Agents
- Practical synthesis methods for compounds like orally active CCR5 antagonists have been developed using derivatives of 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid. These methods have established new, cost-effective processes without the need for chromatographic purification (Ikemoto et al., 2005).
- Novel 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been synthesized, exhibiting significant immunomodulatory and anticancer activities, especially against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).
2. DNA Interaction Studies
- Studies on 2-Anthryl benzimidazole derivatives have shown that these compounds, synthesized using this compound, interact with DNA and demonstrate anticancer activity against various cell lines. Their DNA binding modes and cellular uptake were explored through various techniques (Sontakke et al., 2015).
3. Inhibitors for Medical Applications
- Certain derivatives of this compound have been found to be effective inhibitors of human mast cell tryptase, demonstrating significant potential in treating inflammation-related conditions (Combrink et al., 1998).
4. Synthesis of Fluorescent Brightening Agents
- Compounds derived from this compound have been used in the synthesis of fluorescent brightening agents. These compounds demonstrate the versatility of the chemical in various industrial applications (Rangnekar & Shenoy, 1987).
Properties
IUPAC Name |
7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-6(2)13-9-5-7(11(15)16)4-8(12)10(9)14/h4-5H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRPKMWBVAURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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